Cas no 1368968-32-4 (3-methyl-2-(1H-pyrrol-3-yl)butanoic acid)
3-Methyl-2-(1H-pyrrol-3-yl)butanoic acid is a pyrrole-substituted carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a butanoic acid backbone with a 3-methyl substitution and a 1H-pyrrol-3-yl moiety, offering versatility in synthetic modifications. The compound's pyrrole ring enhances its utility as a building block for heterocyclic chemistry, while the carboxylic acid group provides a reactive site for further derivatization. Its unique structural features may contribute to bioactivity in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The compound is typically handled under standard laboratory conditions, with stability dependent on proper storage away from moisture and strong oxidizers.
1368968-32-4 structure
Product Name:3-methyl-2-(1H-pyrrol-3-yl)butanoic acid
CAS No:1368968-32-4
MF:C9H13NO2
MW:167.205022573471
CID:5989719
PubChem ID:82280372
Update Time:2025-06-07
3-methyl-2-(1H-pyrrol-3-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-2-(1H-pyrrol-3-yl)butanoic acid
- 1368968-32-4
- EN300-1845892
-
- Inchi: 1S/C9H13NO2/c1-6(2)8(9(11)12)7-3-4-10-5-7/h3-6,8,10H,1-2H3,(H,11,12)
- InChI Key: LXYFBZFOFFNRNO-UHFFFAOYSA-N
- SMILES: OC(C(C1C=CNC=1)C(C)C)=O
Computed Properties
- Exact Mass: 167.094628657g/mol
- Monoisotopic Mass: 167.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 53.1Ų
3-methyl-2-(1H-pyrrol-3-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845892-0.05g |
3-methyl-2-(1H-pyrrol-3-yl)butanoic acid |
1368968-32-4 | 0.05g |
$1140.0 | 2023-09-19 | ||
| Enamine | EN300-1845892-0.1g |
3-methyl-2-(1H-pyrrol-3-yl)butanoic acid |
1368968-32-4 | 0.1g |
$1195.0 | 2023-09-19 | ||
| Enamine | EN300-1845892-0.25g |
3-methyl-2-(1H-pyrrol-3-yl)butanoic acid |
1368968-32-4 | 0.25g |
$1249.0 | 2023-09-19 | ||
| Enamine | EN300-1845892-0.5g |
3-methyl-2-(1H-pyrrol-3-yl)butanoic acid |
1368968-32-4 | 0.5g |
$1302.0 | 2023-09-19 | ||
| Enamine | EN300-1845892-1.0g |
3-methyl-2-(1H-pyrrol-3-yl)butanoic acid |
1368968-32-4 | 1g |
$1357.0 | 2023-05-26 | ||
| Enamine | EN300-1845892-2.5g |
3-methyl-2-(1H-pyrrol-3-yl)butanoic acid |
1368968-32-4 | 2.5g |
$2660.0 | 2023-09-19 | ||
| Enamine | EN300-1845892-5.0g |
3-methyl-2-(1H-pyrrol-3-yl)butanoic acid |
1368968-32-4 | 5g |
$3935.0 | 2023-05-26 | ||
| Enamine | EN300-1845892-10.0g |
3-methyl-2-(1H-pyrrol-3-yl)butanoic acid |
1368968-32-4 | 10g |
$5837.0 | 2023-05-26 | ||
| Enamine | EN300-1845892-1g |
3-methyl-2-(1H-pyrrol-3-yl)butanoic acid |
1368968-32-4 | 1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1845892-5g |
3-methyl-2-(1H-pyrrol-3-yl)butanoic acid |
1368968-32-4 | 5g |
$3935.0 | 2023-09-19 |
3-methyl-2-(1H-pyrrol-3-yl)butanoic acid Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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